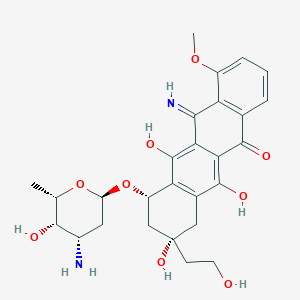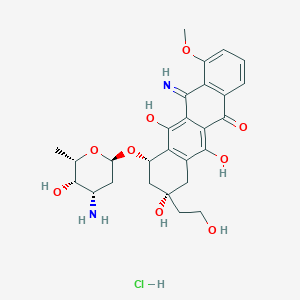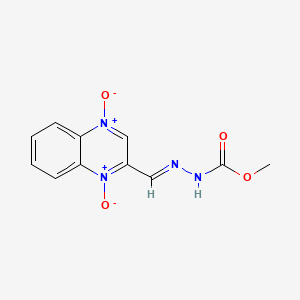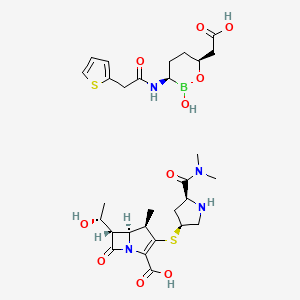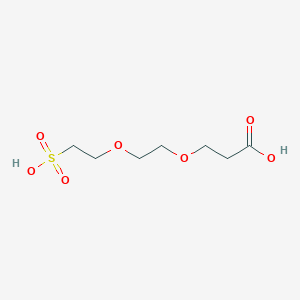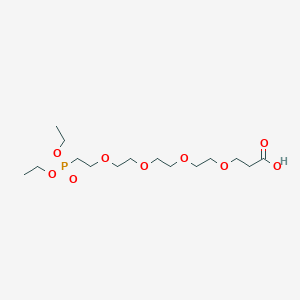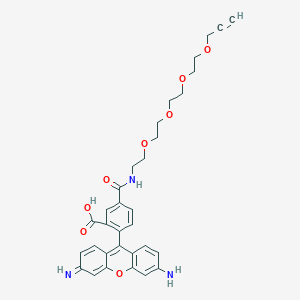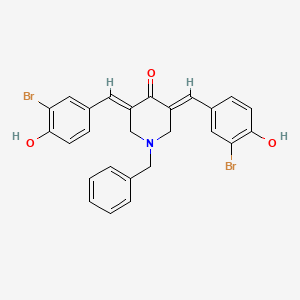![molecular formula C15H8F3NO2S2 B606544 (5E)-2-硫代亚甲基-5-[[5-[3-(三氟甲基)苯基]呋喃-2-基]亚甲基]-1,3-噻唑烷-4-酮 CAS No. 301687-87-6](/img/structure/B606544.png)
(5E)-2-硫代亚甲基-5-[[5-[3-(三氟甲基)苯基]呋喃-2-基]亚甲基]-1,3-噻唑烷-4-酮
描述
CCR-11 inhibits bacterial proliferation by inhibiting the assembly and GTPase activity of FtsZ.
科学研究应用
CCR11 in Immunology Research
- Application Summary: CCR11 is a receptor for the C-C chemokine family, which includes CCR-1, CCR-2A, CCR-3, CCR-4, CCR-5, and the Duffy blood group antigen . These receptors are important in T cell chemotaxis and migration of phagocytic cells to sites of inflammation . CCR11 in particular is expressed in the heart, lung, and small intestine . It binds members of the monocyte chemoattractant family including MCP-1, MCP-2, and MCP-4 .
- Methods of Application: Antibodies that detect CCR11 can be used in several scientific applications, including Western Blot, Immunocytochemistry, Immunohistochemistry, and ELISA . These antibodies target CCR11 in Human, Mouse, Rat, Equine, and Porcine samples . The antibodies are developed in Rabbit and Goat .
- Results or Outcomes: The use of these antibodies in the mentioned applications helps in the detection and study of CCR11, contributing to our understanding of T cell chemotaxis and the migration of phagocytic cells to sites of inflammation .
CCR11 in Veterinary Research
- Application Summary: CCR11 has been found to be expressed in various animal species including Equine and Porcine . This suggests that CCR11 could play a role in the immune response of these animals, similar to its role in humans.
- Methods of Application: The methods of application in veterinary research are similar to those in human research. Antibodies that detect CCR11 can be used in several scientific applications, including Western Blot, Immunocytochemistry, Immunohistochemistry, and ELISA . These antibodies target CCR11 in Equine and Porcine samples .
- Results or Outcomes: The use of these antibodies in the mentioned applications helps in the detection and study of CCR11 in these animal species, contributing to our understanding of their immune response .
CCR11 in Bat Research
- Application Summary: Bats are known to harbor a wide variety of viruses without showing clinical signs of disease. Understanding the immune response of bats, including the role of chemokine receptors like CCR11, could provide insights into their unique immune system .
- Methods of Application: The methods of application in bat research are similar to those in human research. Antibodies that detect CCR11 can be used in several scientific applications, including Western Blot, Immunocytochemistry, Immunohistochemistry, and ELISA . These antibodies target CCR11 in Bat samples .
- Results or Outcomes: The use of these antibodies in the mentioned applications helps in the detection and study of CCR11 in bats, contributing to our understanding of their immune response .
CCR11 in Personalized Vaccination
- Application Summary: Personalized vaccines targeting multiple neoantigens are a promising strategy for eliciting a diversified antitumor T-cell response to overcome tumor heterogeneity . CCR11, being a chemokine receptor, could potentially play a role in the immune response elicited by these vaccines.
- Methods of Application: The vaccines are typically administered in a prime/boost regimen, with priming done using a nonhuman Great Ape Adenoviral vector followed by boosts with Modified Vaccinia Ankara .
- Results or Outcomes: The use of these vaccines has been shown to elicit robust neoantigen-specific immune responses in all evaluable patients receiving the prime/boost regimen . This suggests that CCR11 could potentially play a role in these immune responses .
CCR11 in Medical Imaging
- Application Summary: Large-scale radiographic imaging of diseased tissue offers an incredibly rich data resource for scientific and medical discovery . CCR11, being a chemokine receptor, could potentially be used as a biomarker in these imaging studies.
- Methods of Application: The imaging data are collected during routine clinical practice, and large datasets are potentially readily available for medical research . These data can then be analyzed using artificial intelligence (AI), statistical methodology, and image processing capabilities .
- Results or Outcomes: The automated quantification of radiographic characteristics of tissues can be helpful in the detection, characterization, and monitoring of diseases . This process, referred to as “radiomics”, uses either a set of predefined engineered features that describe radiographic aspects of shape, intensity, and texture or alternatively, features that can be automatically “deep learned” directly from example images .
属性
IUPAC Name |
(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO2S2/c16-15(17,18)9-3-1-2-8(6-9)11-5-4-10(21-11)7-12-13(20)19-14(22)23-12/h1-7H,(H,19,20,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFKBITVLIQNA-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one | |
CAS RN |
301687-87-6 | |
| Record name | 2-THIOXO-5-((5-(3-(TRIFLUOROMETHYL)PH)-2-FURYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



